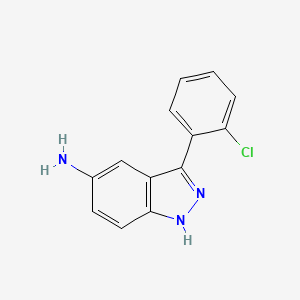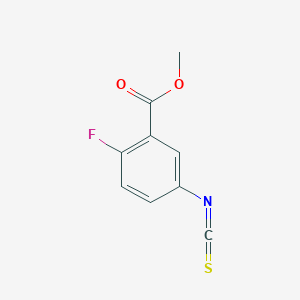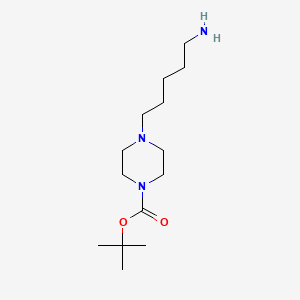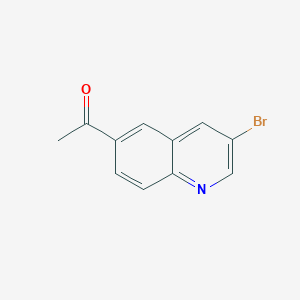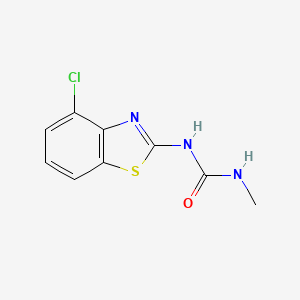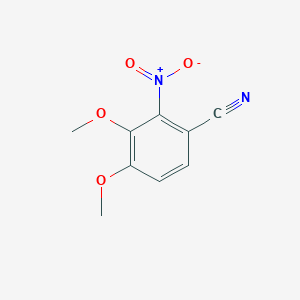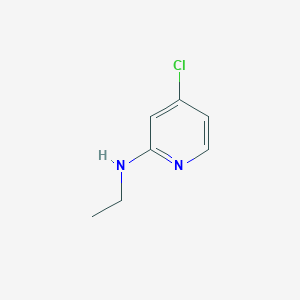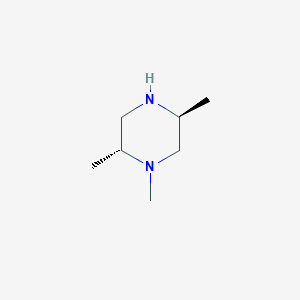![molecular formula C8H8ClNO B1497912 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 911405-91-9](/img/structure/B1497912.png)
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Übersicht
Beschreibung
“2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” is a chemical compound with the molecular formula C8H8ClNO. It has a molecular weight of 169.61 . The compound is typically available in a solid form .
Synthesis Analysis
The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 169.61 . The compound’s InChI code is 1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Antimicrobial Research
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is extensively used in pharmaceutical research. It serves as a precursor in the synthesis of various drugs, including Cefpirome, a fourth-generation antibiotic. The compound has shown promise in bactericide and antimicrobial applications, making it a valuable asset in developing new treatments and medications (Fu Chun, 2007).
Synthetic Applications
The compound is also used in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. Its diverse applications in synthetic chemistry highlight its importance in various industrial processes (Fu Chun, 2007).
Green Chemistry and Catalysis
In the realm of green chemistry, this compound has been utilized in manganese-catalyzed oxidations. This process demonstrates high yield and excellent chemoselectivity, indicating its potential for environmentally friendly chemical synthesis (Lanhui Ren et al., 2015).
Material Science and Corrosion Inhibition
Research has shown its effectiveness as an inhibitor film for steel alloy corrosion. This application is particularly relevant in industries where metal preservation is critical (H. A. Abd El‐Lateef et al., 2022).
Novel Synthetic Methods and Heterocyclic Chemistry
The compound's role in the synthesis of novel multicomponent 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been explored, demonstrating its versatility in creating heterocyclic compounds (I. V. Dyachenko et al., 2020). This aspect is crucial for the development of new molecules with potential pharmacological activities.
Anticancer Research
There's emerging research exploring its derivatives in anticancer applications. The novel synthesis methods are providing insights into developing potential anticancer drugs (H. Behbehani et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVGQEYEEUNMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654983 | |
| Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911405-91-9 | |
| Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1497829.png)
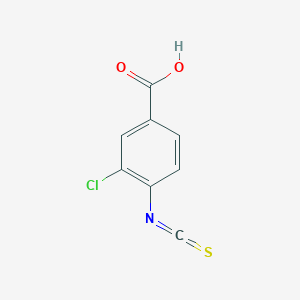
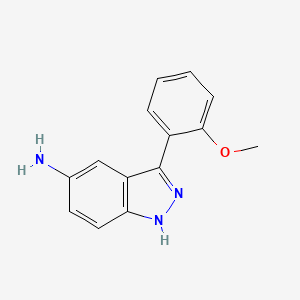
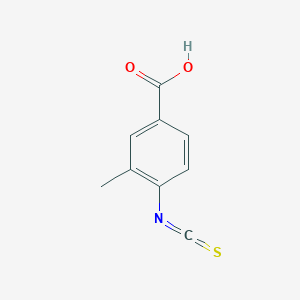
![4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1497840.png)
